Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine is a complex organic compound characterized by a unique spirocyclic structure that incorporates both a quinoline and a cyclohexane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
This compound belongs to the class of spirocyclic compounds, which are known for their structural diversity and biological activity. The synthesis of spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine has been explored in various studies, highlighting its potential as an intermediate in the synthesis of more complex molecules and its application in drug discovery .
The synthesis of spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine can be achieved through several methods. One notable approach involves a one-pot cyclocondensation reaction of 2-aminobenzonitriles with cyclohexanones using aluminum chloride as a catalyst. This method allows for the formation of the spirocyclic structure in moderate yields (42-56%) .
Another method includes the Stollé type reaction, where hydrochlorides of substituted 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] are reacted with oxalyl chloride to yield various derivatives . These synthetic routes are significant for producing derivatives that may exhibit enhanced biological activity.
The molecular structure of spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine features a spiro junction connecting a quinoline ring and a cyclohexane ring. The specific arrangement of atoms contributes to its unique properties and potential reactivity. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms .
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine participates in various chemical reactions that can modify its structure or enhance its biological activity. Notably, it has been studied for its interactions with acetylcholinesterase and butyrylcholinesterase enzymes. The compound's derivatives have shown varying degrees of inhibitory activity against these enzymes, which is crucial for developing treatments for Alzheimer's disease .
The mechanism of action for spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine primarily involves its role as an inhibitor of cholinesterase enzymes. By binding to the active site of these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in enhancing cognitive function and memory retention in neurodegenerative conditions .
The physical properties of spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine include:
Chemical properties include solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile suggests potential for further functionalization to enhance biological activity or alter pharmacokinetic properties .
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine is primarily studied for its potential applications in medicinal chemistry. Its derivatives are being explored as:
Additionally, this compound serves as an intermediate in synthesizing more complex spirocyclic compounds that may exhibit diverse biological activities across various therapeutic areas .
Spirocyclic quinoline derivatives represent a structurally distinctive class of organic compounds characterized by a shared spiro carbon atom connecting two orthogonal ring systems—typically a quinoline moiety fused with an alicyclic component. This unique three-dimensional architecture engenders significant conformational constraints and stereochemical complexity, distinguishing them from planar heterocyclic scaffolds prevalent in medicinal chemistry. The inherent rigidity of spiro systems reduces conformational entropy upon target binding, often translating to enhanced selectivity and potency against biological targets implicated in complex diseases. Within this chemical class, Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine (CAS: 201654-33-3; CID: 21826752) exemplifies a privileged scaffold demonstrating compelling potential for central nervous system (CNS) therapeutics, particularly in neurodegenerative conditions where multi-target engagement is increasingly recognized as therapeutically advantageous [1] . Its emergence reflects a broader paradigm shift towards structurally intricate pharmacophores capable of modulating intricate biological networks underlying pathologies like Alzheimer's and Parkinson's diseases.
The molecular architecture of Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine integrates several pharmacologically advantageous features critical for CNS drug discovery. The central spiro junction between the partially saturated quinoline (1,2,3,4-tetrahydroquinoline) and the cyclohexane ring imposes a pronounced three-dimensionality and conformational restriction. This rigidity is pivotal for pre-organizing the molecule into bioactive conformations, significantly reducing the entropic penalty upon binding to biological targets compared to more flexible analogs [1] [6]. Computational analyses indicate that this spirocyclic constraint limits the accessible conformational space, potentially enhancing selectivity by minimizing off-target interactions—a crucial factor in mitigating side effects in neurological therapies [6].
The 7-amino substituent constitutes a critical pharmacophoric element. This primary amine serves as a potent hydrogen bond donor and acceptor, facilitating essential interactions with enzymatic active sites or receptor binding pockets. In the context of cholinesterase inhibition—a validated target in Alzheimer's disease—this amine group can engage in critical hydrogen bonding with the catalytic triad (e.g., with histidine residues in acetylcholinesterase) and potentially participate in cation-π interactions with adjacent aromatic residues [6] [7]. Molecular docking studies of structurally related spirocyclic quinolines suggest that the 7-amine's positioning allows for deep penetration into the active site gorge of acetylcholinesterase (AChE), analogous to, though distinct from, the binding mode of tacrine derivatives [6].
Beyond specific target interactions, the compound's overall physiochemical properties demonstrate favorable alignment with CNS drug-likeness criteria. The scaffold exhibits a calculated topological polar surface area (TPSA) of approximately 35-40 Ų, significantly below the typical threshold of 60-70 Ų associated with poor blood-brain barrier (BBB) penetration. This moderate polarity, combined with the lipophilicity contributed by the saturated cyclohexane ring (predicted logP ~3.0-3.5), positions the molecule within the optimal range for passive diffusion across the BBB—a non-negotiable requirement for direct neurotherapeutic action [2] [5]. Importantly, the spirocyclic core inherently reduces the number of rotatable bonds, further enhancing membrane permeability while maintaining sufficient aqueous solubility for bioavailability via the amine functionality.
Structural Feature | Physicochemical Consequence | Biological Implication |
---|---|---|
Spiro Junction (C1) | High 3D character, conformational rigidity | Enhanced target selectivity; Reduced entropy penalty on binding |
7-Amino Group (-NH₂) | Hydrogen bond donor/acceptor; Moderate basicity (pKa ~9.5) | Target engagement (e.g., AChE catalytic site); Water solubility |
Partially Saturated Quinoline | Reduced planarity vs. fully aromatic quinoline | Improved BBB permeability; Reduced intercalation into DNA |
Cyclohexane Ring | Lipophilicity contribution (AlogP increment) | Enhanced membrane permeability; Metabolic stability (vs. aryl) |
Molecular Weight (~256 g/mol) | Small molecule (<400 Da) | Favorable for oral bioavailability and CNS penetration |
Synthetic accessibility further enhances the scaffold's drug discovery value. Efficient routes, often involving solvent-free AlCl₃-catalyzed cyclocondensation reactions between appropriately substituted 2-aminobenzonitriles and spiro[chroman-2,1'-cycloalkan]-4-ones, have been established, yielding the core structure in moderate to good yields (42-56%) [6] . This synthetic tractability facilitates rapid generation of analogs for structure-activity relationship (SAR) exploration. Crucially, SAR studies on related spiroquinolines indicate that the size of the spiro-alicyclic ring significantly influences biological activity. Smaller rings, particularly cyclopentane, confer superior cholinesterase inhibitory potency compared to cyclohexane or cycloheptane analogs, likely due to reduced steric hindrance allowing deeper penetration into enzyme active sites [6]. This underscores the delicate balance between conformational constraint and steric accessibility inherent in optimizing spirocyclic therapeutics.
The investigation of spirocyclic compounds for neurodegenerative diseases represents a convergence of insights from natural product chemistry and rational drug design, driven by the limitations of conventional scaffolds. The historical trajectory began with the recognition of complex spirocyclic alkaloids and polyphenols in ethnobotanical remedies used for cognitive enhancement. Plants like Uncaria rhynchophylla (Gouteng in TCM), rich in spirocyclic oxindole alkaloids (e.g., rhynchophylline and isorhynchophylline), demonstrated neuroprotective effects in traditional medicine for ailments like cerebral impairment and hypertension [2] [7]. Similarly, Vinca minor alkaloids, including spirocyclic indoles, were historically employed in Europe for cerebral circulatory disorders. Modern pharmacological studies later validated these traditional uses, revealing that these natural spirocycles could inhibit Aβ fibril formation, antagonize NMDA receptors, and mitigate neuroinflammation—multi-target effects crucial for addressing the complex pathophysiology of Alzheimer's disease (AD) and related dementias [2] [7].
The clinical success of galantamine (37, Fig. 3 in [2])—a naturally derived Amaryllidaceae alkaloid with a bridged spiro-like structure—marked a pivotal milestone. Approved by the FDA in 2001 for AD, galantamine functions primarily as an acetylcholinesterase inhibitor (AChEi) but also exhibits allosteric modulation of nicotinic receptors and potential amyloid-β mitigating effects [2]. Its approval validated complex polycyclic alkaloids as viable CNS drug scaffolds and stimulated targeted exploration of synthetically accessible spirocyclic analogs designed to retain multi-target engagement while improving drug-like properties. This era witnessed the strategic simplification of natural spirocycles. Medicinal chemists focused on distilling essential pharmacophoric elements from intricate natural products into synthetically tractable spiro scaffolds, such as spirooxindoles inspired by spirotryprostatins, aiming for improved metabolic stability and BBB penetration while retaining or enhancing neuroprotective activities [2] [3].
The early 21st century saw a surge in designing synthetic spiroquinolines targeting cholinesterases, exemplified by structural modifications of tacrine. Research around 2021 yielded 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], where incorporating a spirocycloalkane (cyclopentane, cyclohexane, or cycloheptane) at the quinoline's C6 position aimed to enhance target affinity and selectivity over tacrine [6]. While these spiro-tacrine hybrids generally exhibited slightly lower AChE/BChE inhibitory potency (IC₅₀ ~3.60-4.40 μM for best cyclopentane analog) than tacrine itself, they represented a critical proof-of-concept for leveraging spiro architectures in CNS drug design. Docking studies confirmed their binding within the AChE active site gorge, with the spiro ring's size inversely correlating with potency—highlighting the importance of steric fit [6].
Time Period | Development | Significance |
---|---|---|
Pre-2000s | Ethnobotanical use of Uncaria rhynchophylla, Vinca minor (Majdine A) | Identification of natural spirocyclic alkaloids with neuroprotective properties |
2001 | FDA approval of Galantamine (natural product) for Alzheimer's disease | Validated complex alkaloid scaffolds as clinically effective AChE inhibitors |
Early 2000s | Synthesis & evaluation of Spirooxindole (Sox) libraries inspired by natural leads (e.g., Spirotryprostatin) | Established Sox as privileged scaffolds for neuroprotection & multi-target engagement |
~2017 | Discovery of neurotrophic/neurogenic 2-oxa-spiro[5.4]decane derivatives | Demonstrated spiro scaffolds enhancing BDNF/CREB signaling & neurogenesis ex/in vivo [5] |
2021 | Development of 7-Amine-spirochromenoquinolines as Tacrine analogs | Proved concept of spiro-fused AChE inhibitors; Highlighted ring size-activity relationship [6] |
2023-Present | Isolation & characterization of bioactive spirocyclic PPAPs (e.g., Hunascynols) | Expanded structural diversity & anti-neuroinflammatory potential of spiro natural products [4] |
Concurrently, advances in understanding neurodegeneration's multifactorial nature shifted focus towards multi-target ligands. Spirocyclic cores proved exceptionally amenable to this strategy due to their capacity to present diverse pharmacophores in spatially defined orientations. A landmark 2017 study demonstrated this with a synthetic 2-oxa-spiro[5.4]decane derivative exhibiting a remarkable trinity of activities: neurotrophic (potentiating BDNF, GDNF, NGF), neurogenic (stimulating neural stem cell proliferation in hippocampal dentate gyrus ex vivo and in vivo), and potent anti-neuroinflammatory effects (downregulating IL-1α, IL-6) [5]. This compound activated the TrkB-PI3K-AKT-CREB pathway and provided significant neuroprotection in a mouse global ischemia model, showcasing the potential of rationally designed spiro scaffolds to simultaneously address neuronal loss, impaired plasticity, and neuroinflammation—core pathological features in dementia [5].
Recent trends emphasize targeting neuroinflammation and proteostasis. Novel spirocyclic polycyclic polyprenylated acylphloroglucinols (PPAPs), like Hunascynols A-J isolated from Hypericum ascyron, exhibit potent anti-angiogenic and anti-inflammatory activities relevant to neurodegenerative microenvironments [4]. Furthermore, genetic colocalization studies increasingly implicate specific metabolites (e.g., altered glycerophosphocholines) in AD pathways [10], guiding the design of next-generation spiro compounds aimed at modulating these metabolic perturbations. The historical evolution thus reflects a progression: from empirical use of complex natural spirocycles → isolation and characterization → rational design of simplified synthetic analogs → contemporary focus on multi-target engagement against neurodegeneration's complex web, with Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine representing a synthetically accessible scaffold positioned within this innovative lineage [2] [4] [6].
Compound Name | Source/Type | Reported Neurobiological Activities | Structural Relation to Target Compound |
---|---|---|---|
Rhynchophylline | Uncaria rhynchophylla (Natural) | Inhibits Aβ aggregation; NMDA receptor antagonist; Anti-inflammatory | Similar spirocyclic alkaloid core (oxindole-type spirojunction) |
Majdine A | Vinca minor (Natural) | Brain permeable; Potential against cerebral circulatory impairment, dementia | Bridged spirocyclic indole alkaloid |
2-Oxa-spiro[5.4]decane derivative (Compound #3) | Synthetic | Neurotrophic (↑BDNF/NGF); Neurogenic; Anti-neuroinflammatory (↓IL-1α/IL-6) | Shared spirocyclic constraint; Amine functionality |
7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cyclopentane] | Synthetic (Tacrine analog) | AChE/BChE inhibition (IC₅₀ ~3.60/4.40 μM) | Direct analog with cyclopentane vs. cyclohexane spiro ring |
Hunascynol A | Hypericum ascyron (PPAP) | Anti-angiogenic; Anti-tumor; Potential CNS anti-inflammatory | Complex natural spirocycle; Highlights spiro diversity |
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine | Synthetic | (Under investigation) Predicted: AChE inhibition, Neuroprotection, BBB+ | Target Compound (CAS 201654-33-3; CID 21826752) |
The trajectory of spirocyclic quinoline research underscores a synergistic interplay between natural product inspiration and synthetic innovation. Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine embodies this progression—a synthetically feasible core distilling critical elements (spiro rigidity, hydrogen-bonding amine, moderate lipophilicity) from complex natural neuroprotectants. Its development reflects the strategic pursuit of scaffolds balancing multi-target potential, CNS penetrability, and synthetic tractability to address the unresolved complexities of neurodegenerative diseases [1] [2] [6]. Future directions will likely involve exploiting this scaffold for targeted modulation of emerging pathways identified via genetic-metabolomic colocalization studies (e.g., glycerophosphocholine metabolism in AD [10]) and further optimization guided by advanced in silico and structural biology insights.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1